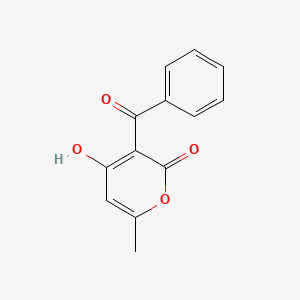
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one” is also known as Triacetic acid lactone (TAL; 4-hydroxy-6-methyl-2-pyrone). It is an organic compound derived enzymatically from glucose . It is a light yellow solid that is soluble in organic solvents .
Synthesis Analysis
Triacetic acid lactone is synthesized either from dehydroacetic acid, another 2-pyrone derivative, or from glucose by enzymatic catalysis . In its original synthesis, triacetic acid lactone was obtained by treatment of dehydroacetic acid with sulfuric acid at 135 °C . Dehydroacetic acid undergoes ring-opening and hydration to form “tetracetic acid”. Upon cooling, triacetic acid reverts to a lactone ring similar to the dehydroacetic acid structure, and the triacetic acid lactone is recovered by crystallization in cold water .Molecular Structure Analysis
The molecular structure of “3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one” is C8H8O4 with a molecular weight of 168.1467 . It consists of two main tautomers . The tautomer on the left, featuring a 4-hydroxy group, the C4 carbon, is dominant . Triacetic acid lactone is classified as a 2-pyrone compound owing to the ketone group on the C2 carbon in its dominant form .Chemical Reactions Analysis
The microbial synthesis of triacetic acid lactone requires the enzyme 2-pyrone synthase (2-PS) . This enzyme has been examined in two hosts Escherichia coli and Saccharomyces cerevisiae . The Saccharomyces cerevisiae host being used during the synthesis produces a higher yield (70%) compared with the Escherichia coli host, which produces a yield of 40% of triacetic acid lactone .Physical And Chemical Properties Analysis
“3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one” is a light yellow crystal powder . It has a density of 1.348 g cm−3 . Its melting point is 188 to 190 °C and boiling point is 285.9 °C . It is soluble in water at 8.60 g L-1 at 20°C .科学的研究の応用
Synthesis and Derivatives
Efficient Synthesis Approaches : The compound 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one has been utilized in efficient and convenient synthesis processes. For instance, Bade and Vedula (2015) describe an easy, highly efficient one-pot, two-step approach to synthesize derivatives of this compound via a multi-component reaction, highlighting its utility in simplifying chemical synthesis processes (Bade & Vedula, 2015).
Formation of Metal Complexes : Akbas et al. (2008) explored the synthesis and spectral studies of pyranone derivatives and their metal complexes. Their research shows the versatility of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one in forming bidentate ligand structures with various metals, suggesting applications in coordination chemistry (Akbas, Sonmez, Anıl, & Aslanoğlu, 2008).
Novel Pyrazolo[3,4-b]pyridines Synthesis : Lácová et al. (2005) described the synthesis of pyrazolo[3,4-b]pyridines using 3-formyl chromones, which include derivatives of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one. This indicates its role in the creation of complex heterocyclic compounds (Lácová et al., 2005).
Chemical Properties and Reactivity : Hikem-Oukacha et al. (2011) conducted a study on the synthesis and reactivity of 6-methyl-4H-furo[3,2c]pyran-3,4-dione, showcasing the chemical versatility and potential applications of pyran derivatives in various organic reactions (Hikem-Oukacha, Rachedi, Hamdi, & Silva, 2011).
Cascade Reaction Studies : Elinson et al. (2018) reported an electrocatalytic cascade reaction of aldehydes with 4-Hydroxy-6-methyl-2H-pyran-2-one, demonstrating the compound's role in facilitating efficient and 'green' routes to functionalized compounds, suggesting its potential in sustainable chemistry applications (Elinson, Sokolova, Korshunov, Barba, & Batanero, 2018).
Corrosion Inhibition : Khattabi et al. (2019) investigated the effect of pyran derivatives on mild steel corrosion in acid solutions, identifying potential applications of these compounds as corrosion inhibitors (Khattabi, Benhiba, Tabti, Djedouani, El Assyry, Touzani, Warad, Oudda, & Zarrouk, 2019).
Safety And Hazards
特性
IUPAC Name |
3-benzoyl-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8-7-10(14)11(13(16)17-8)12(15)9-5-3-2-4-6-9/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFOPCHJGACKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2752830.png)
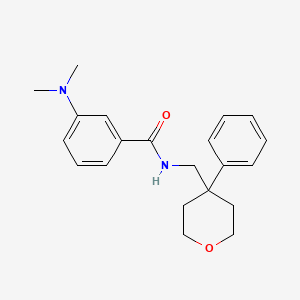
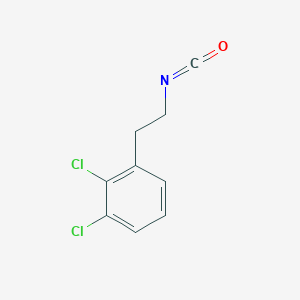
![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2752833.png)
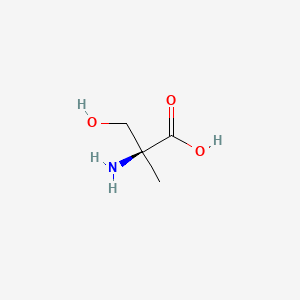
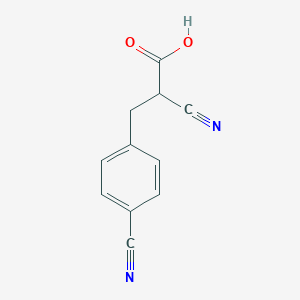
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2752837.png)
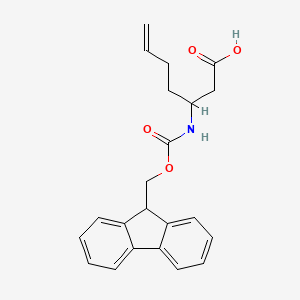
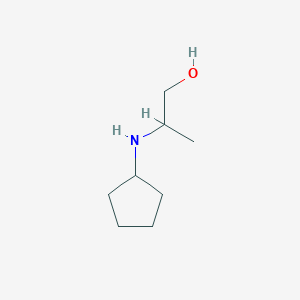
![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)
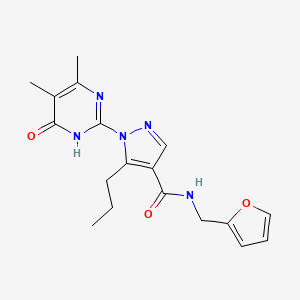
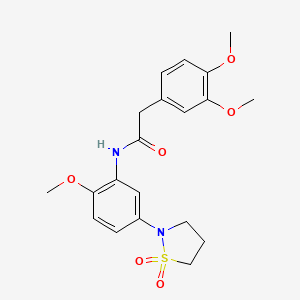
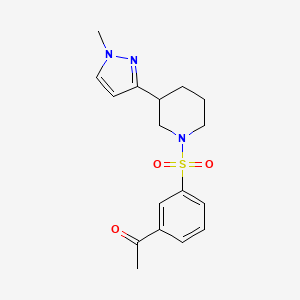
![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)